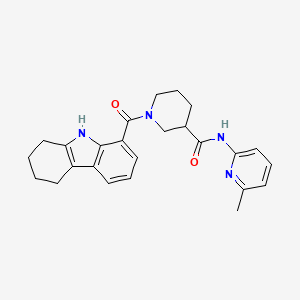
N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide involves the inhibition of PARP, which is an enzyme involved in DNA repair mechanisms. By inhibiting PARP, N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide can induce DNA damage and cell death in cancer cells. In neurodegenerative diseases, PARP inhibition has been shown to reduce oxidative stress and inflammation, which are major contributors to the progression of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide are primarily related to its inhibition of PARP. In cancer cells, PARP inhibition can induce DNA damage and cell death, leading to the suppression of tumor growth. In neurodegenerative diseases, PARP inhibition can reduce oxidative stress and inflammation, which are major contributors to the progression of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments include its potent PARP inhibitory activity and its potential applications in various fields of scientific research. However, there are also limitations to its use, such as its high cost and potential toxicity.
Direcciones Futuras
There are several future directions for the study of N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide. One direction is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the investigation of its potential applications in other fields of scientific research, such as the treatment of autoimmune diseases and viral infections. Additionally, further studies are needed to investigate the potential toxicity of N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide and to develop strategies to minimize its adverse effects.
Métodos De Síntesis
The synthesis of N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide involves a series of chemical reactions. The first step is the synthesis of 2-(2,4-difluorophenyl)-1H-benzo[d]imidazole, which is then reacted with ethyl 2-oxo-4-phenylbutyrate to produce N-ethyl-2-(2,4-difluorophenyl)-1H-benzo[d]imidazole-5-carboxamide. The final step involves the reaction of N-ethyl-2-(2,4-difluorophenyl)-1H-benzo[d]imidazole-5-carboxamide with 3-(dimethylamino)propionyl chloride to form N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. PARP inhibitors have been shown to be effective in the treatment of cancer, particularly in patients with BRCA mutations. N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O2/c19-11-5-6-15(12(20)8-11)24-9-10(7-16(24)25)17(26)23-18-21-13-3-1-2-4-14(13)22-18/h1-6,8,10H,7,9H2,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXLBJJEQQPFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=C(C=C2)F)F)C(=O)NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B7551334.png)
![6-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7551338.png)


![5-[[4-Methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7551369.png)
![2-[cyclopropyl-[(3-fluorophenyl)methyl]amino]-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7551371.png)
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide](/img/structure/B7551375.png)
![3-ethyl-N-methyl-2,4-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]-1H-quinazoline-7-carboxamide](/img/structure/B7551377.png)
![2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B7551378.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7551380.png)
![N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]-2-(2-bromo-4-methylphenoxy)propanamide](/img/structure/B7551385.png)
![2-Methyl-4-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]phthalazin-1-one](/img/structure/B7551393.png)
![1-(4-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7551406.png)
![N-methyl-4-[[methyl-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]amino]methyl]benzamide](/img/structure/B7551409.png)